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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

Cat. No.: B027963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzofurazancarboxaldehyde,
a key heterocyclic building block with significant applications in medicinal chemistry. This
document details its physicochemical properties, synthesis, spectroscopic profile, and its role
as a crucial intermediate in the synthesis of the cardiovascular drug Isradipine.

Physicochemical Properties

4-Benzofurazancarboxaldehyde, also known as 4-formyl-2,1,3-benzoxadiazole, is a light
brown solid at room temperature. Its key physicochemical properties are summarized in the
table below for easy reference.
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Property Value Reference(s)
CAS Number 32863-32-4 N/A
Molecular Formula C7HaN20:2 [1]12]
Molecular Weight 148.12 g/mol [11[2]
Appearance Light Brown Solid [1]
Melting Point 100-102 °C [1]
Boiling Point 277 °C [1]
Density 1.417 g/cm3 [1]
Slightly soluble in
Solubility Dichloromethane, Chloroform, [1]
and Methanol.
YBBRQAXNTWMMFZ-
InChl Key [1]
UHFFFAOYSA-N
Synthesis

4-Benzofurazancarboxaldehyde is synthetically accessible from 4-methyl-2,1,3-

benzoxadiazole (4-methylbenzofurazan). The synthesis involves a two-step process:

bromination of the methyl group followed by a Sommelet reaction to yield the aldehyde.

Experimental Protocol: Synthesis of 4-
Benzofurazancarboxaldehyde

Step 1: Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole

¢ Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole in a

suitable solvent such as carbon tetrachloride.

e Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

o Reaction Conditions: Heat the mixture to reflux under inert atmosphere.
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o Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off the
succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the
crude 4-(bromomethyl)-2,1,3-benzoxadiazole, which can be purified by recrystallization.

Step 2: Sommelet Reaction to 4-Benzofurazancarboxaldehyde

e Reaction Setup: Combine 4-(bromomethyl)-2,1,3-benzoxadiazole and
hexamethylenetetramine in a solvent mixture, such as agueous acetic acid.

¢ Reaction Conditions: Heat the mixture at reflux.

o Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and continue to stir at
reflux to hydrolyze the intermediate.

o Extraction: Cool the reaction mixture to room temperature and perform an extraction with an
organic solvent like ethyl acetate.

 Purification: The combined organic layers are washed with a sodium bicarbonate solution
and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The resulting solid, 4-Benzofurazancarboxaldehyde, can be further purified by column
chromatography or recrystallization.[2]

Synthesis of 4-Benzofurazancarboxaldehyde

NBS, Benzoy! Peroxide Hexamethylenetetramine, H2O/AcOH, HCI
4-Methyl-2,1,3-benzoxadiazole 4-(Bromomethyl)-2,1,3-benzoxadiazole ' g 4-Benzofurazancarboxaldehyde
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Caption: Synthetic pathway to 4-Benzofurazancarboxaldehyde.

Spectroscopic Data (Predicted)

While experimental spectra for 4-Benzofurazancarboxaldehyde are not readily available in
public databases, its spectroscopic characteristics can be predicted based on its structure and
data from analogous compounds.
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1H NMR Spectroscopy

The proton NMR spectrum is expected to be characteristic of a substituted aromatic aldehyde.

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
Aldehyde-H 99-10.1 Singlet (s) N/A
] ortho: ~7-9, meta: ~2-
Aromatic-H 7.5-8.0 Multiplet (m)

3

13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aldehyde carbon and the aromatic

carbons.
Carbon Predicted Chemical Shift (8, ppm)
Aldehyde C=0 190 - 195
Aromatic C (substituted) 140 - 160
Aromatic C-H 110 - 135

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aldehyde and the benzofurazan

ring system.
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C=0 (Aldehyde) 1700 - 1720 Strong

C-H (Aldehyde) 2720 - 2820 Medium, often two bands
C=C (Aromatic) 1450 - 1600 Medium to strong

C-H (Aromatic) 3000 - 3100 Medium

N-O (Furazan) 1350 - 1550 Strong

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

lon m/z (predicted) Description

[M]*+ 148 Molecular lon

[M-H]* 147 Loss of a hydrogen radical
[M-CHOJ* 119 Loss of the formyl group
[CeHaN2]* 104 Benzofurazan fragment

Applications in Drug Development
Intermediate in the Synthesis of Isradipine

The primary and most significant application of 4-Benzofurazancarboxaldehyde is as a key
precursor in the multi-step synthesis of Isradipine.[2][3] Isradipine is a dihydropyridine calcium
channel blocker used for the treatment of hypertension.[4]

The synthesis of Isradipine from 4-Benzofurazancarboxaldehyde involves a Hantzsch
pyridine synthesis. A typical reaction scheme involves the condensation of 4-
Benzofurazancarboxaldehyde with a [3-ketoester (such as ethyl acetoacetate) and an
enamine (like 3-aminocrotonate).
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Synthesis of Isradipine

Enamine

B-Ketoester > Isradipine

Hantzsch Synthesis

4-Benzofurazancarboxaldehyde
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Caption: Role of 4-Benzofurazancarboxaldehyde in Isradipine synthesis.

Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking the L-type voltage-gated calcium channels
(VGCCs) in vascular smooth muscle cells.[4] This blockade prevents the influx of calcium ions,
which is a critical step in muscle contraction. The reduced intracellular calcium concentration
leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of
blood pressure.[4][5] The signaling cascade initiated by the opening of L-type calcium channels
and its inhibition by Isradipine is depicted below.
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Isradipine Mechanism of Action
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Caption: Signaling pathway of Isradipine’s action on L-type calcium channels.
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Safety and Handling

4-Benzofurazancarboxaldehyde should be handled with care in a laboratory setting. It is
classified as an irritant. Standard personal protective equipment, including gloves, safety
glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or
a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

4-Benzofurazancarboxaldehyde is a valuable and versatile chemical intermediate,
particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its
aldehyde group make it an important building block for more complex molecules, most notably
the antihypertensive drug Isradipine. A thorough understanding of its properties and reactivity is
essential for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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